molecular formula C23H38O4 B161803 1-Arachidonoyl Glycerol CAS No. 129691-05-0

1-Arachidonoyl Glycerol

カタログ番号: B161803
CAS番号: 129691-05-0
分子量: 378.5 g/mol
InChIキー: DCPCOKIYJYGMDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Arachidonoyl Glycerol, also known as this compound, is a useful research compound. Its molecular formula is C23H38O4 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Arachidonoyl glycerol (1-AG) is a significant endocannabinoid compound that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 1-AG, including its mechanisms of action, pharmacological effects, and implications for therapeutic applications.

Overview of this compound

1-AG is an isomer of 2-arachidonoylglycerol (2-AG), both of which are derived from arachidonic acid. While 2-AG is more widely studied and recognized for its potent agonistic effects on cannabinoid receptors CB1 and CB2, 1-AG also exhibits biological activity, albeit typically at higher concentrations than 2-AG. The significance of 1-AG lies in its potential to modulate endocannabinoid signaling and influence various physiological responses.

1-AG primarily exerts its effects through the activation of cannabinoid receptors:

  • CB1 Receptor Activation : 1-AG has been shown to activate CB1 receptors, which are predominantly found in the central nervous system. This activation leads to various neurophysiological effects, including modulation of neurotransmitter release and pain perception .
  • Calcium Signaling : Research indicates that 1-AG can induce calcium transients in cells expressing CB1 receptors, contributing to its biological effects. However, the concentration required for effective signaling is approximately three times higher than that of 2-AG .

Pharmacological Effects

The pharmacological properties of 1-AG encompass a range of biological activities:

  • Inhibition of Lipase Activity : Studies have demonstrated that 1-AG can inhibit the hydrolysis of other glycerol derivatives, suggesting a role in regulating lipid metabolism. It has been observed to inhibit the hydrolysis of [3H]2-oleoylglycerol with a pI50 value indicating significant inhibitory capacity .
  • Neuroprotective Properties : There is evidence suggesting that 1-AG may offer neuroprotective benefits. For instance, compounds that modulate endocannabinoid levels, including 1-AG, have been linked to reduced neuronal damage in models of ischemic stroke .

Comparative Analysis with 2-Arachidonoyl Glycerol

PropertyThis compound (1-AG)2-Arachidonoyl Glycerol (2-AG)
PotencyLower potency compared to 2-AGHigher potency as a CB receptor agonist
Receptor AffinityModerateHigh
Concentration for ActivityHigher required for effectsLower required for effects
Biological EffectsInhibits lipase activity; neuroprotectionAnalgesic; appetite stimulation

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of 1-AG:

  • Neuroprotective Effects : A study indicated that chronic morphine exposure alters endocannabinoid levels, particularly reducing 2-AG while not affecting anandamide levels. This suggests a compensatory mechanism involving other endocannabinoids like 1-AG .
  • Pain Modulation : Research has shown that administration of β-caryophyllene (BCP), which inhibits monoacylglycerol lipase (MAGL), leads to increased levels of both 2-AG and potentially 1-AG. This increase correlates with analgesic effects in pain models .
  • Endocannabinoid Signaling : Investigations into the dynamics between 1-AG and 2-AG reveal that the isomerization process can yield biologically active compounds that compete for binding at cannabinoid receptors, influencing overall signaling efficacy .

科学的研究の応用

Receptor Interaction

  • CB1 Receptors : 1-AG activates CB1 receptors, influencing intracellular calcium levels and modulating neurotransmitter release .
  • CB2 Receptors : While less studied than CB1 interactions, 1-AG also shows potential in modulating immune responses through CB2 receptor activation .

A. Neurological Disorders

Research indicates that 1-AG may play a protective role in neurodegenerative diseases. For instance:

  • Multiple Sclerosis and Alzheimer's Disease : Elevated levels of endocannabinoids like 1-AG have been associated with neuroprotection in models of multiple sclerosis and Alzheimer's disease .
  • Pain Management : Its analgesic properties make it a candidate for treating chronic pain conditions by modulating pain pathways through cannabinoid receptor activation .

B. Inflammatory Conditions

1-AG has shown promise in reducing inflammation:

  • Inflammatory Bowel Disease (IBD) : Studies suggest that 1-AG can mitigate symptoms of IBD by modulating immune cell activity and reducing inflammatory cytokine production .
  • Sepsis : Its role in regulating inflammation during sepsis highlights its potential as a therapeutic target for managing systemic inflammatory responses .

C. Cancer Research

The endocannabinoid system, including 1-AG, is being explored for its potential in cancer therapy:

  • Tumor Growth Inhibition : Some studies indicate that 1-AG can inhibit tumor growth and induce apoptosis in cancer cells through cannabinoid receptor-mediated pathways .

Case Studies and Experimental Findings

Study FocusFindingsImplications
NeuroprotectionIncreased levels of 1-AG in models of Alzheimer's disease reduced neurodegeneration Suggests potential for therapeutic use in neurodegenerative disorders
Pain ModulationAdministration of 1-AG led to decreased pain sensitivity in animal models Indicates potential for chronic pain management
Inflammation1-AG treatment resulted in reduced inflammatory markers in IBD models Highlights its role as an anti-inflammatory agent
Cancer Therapy1-AG was shown to induce apoptosis in specific cancer cell lines Potential for development of cannabinoid-based cancer therapies

Future Research Directions

Despite the promising applications of 1-AG, further research is needed to fully understand its pharmacological properties and therapeutic potentials:

  • Dosage Optimization : Determining effective dosages for different conditions remains critical.
  • Long-term Effects : Investigating the long-term effects of 1-AG on human physiology will be essential for clinical applications.
  • Mechanistic Studies : More detailed studies on the molecular mechanisms underlying its effects on various receptors will enhance our understanding of its therapeutic potential.

特性

IUPAC Name

2,3-dihydroxypropyl icosa-5,8,11,14-tetraenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPCOKIYJYGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276149, DTXSID60865773
Record name 1-Arachidonoyl Glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxypropyl icosa-5,8,11,14-tetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60865773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129691-05-0
Record name 1-Arachidonoyl Glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。